REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.CO[CH:8](OC)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].C([O:27][C:28]1[CH:36]=[CH:35][C:31]([C:32]([NH2:34])=[NH:33])=[CH:30][CH:29]=1)C1C=CC=CC=1.[CH2:37](N(CC)CC)C>CN(C=O)C>[OH:27][C:28]1[CH:36]=[CH:35][C:31]([C:32]2[N:34]=[CH:8][C:9]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[CH:37][N:33]=2)=[CH:30][CH:29]=1
|
Name
|
|
Quantity
|
202 g
|
Type
|
reactant
|
Smiles
|
COC(CCCCCCCCC)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
262.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C(=N)N)C=C1
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is subsequently stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for about 3 further hours
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for a further hour
|
Type
|
CUSTOM
|
Details
|
rises to about 70° C
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
the triethylamine is subsequently removed by distillation at atmospheric pressure
|
Type
|
ADDITION
|
Details
|
The residue is poured into about 6 l of ice water
|
Type
|
WASH
|
Details
|
The precipitated product is washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from 2.5 1 of isobutanol
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1 l of ethyl acetate and hydrogenated at atmospheric pressure with addition of 10 g of Pd/C (10%)
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
the residue from evaporation of the filtrate
|
Type
|
CUSTOM
|
Details
|
is dried at 50° C. under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C1=NC=C(C=N1)CCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |